[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV-6209-d5 is a deuterated form of CV-6209, a potent antagonist of the platelet-activating factor receptor. It contains five deuterium atoms at specific positions of the ethyl pyridinium moiety. This compound is primarily used as an internal standard for the quantification of CV-6209 by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CV-6209-d5 involves the incorporation of deuterium atoms into the ethyl pyridinium moiety. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Formation of Pyridinium Moiety: The deuterated precursor is then reacted to form the ethyl pyridinium moiety.
Final Assembly: The final product is assembled by combining the deuterated pyridinium moiety with other necessary components under controlled conditions.
Industrial Production Methods: Industrial production of CV-6209-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of precursor molecules.
Automated Synthesis: Use of automated systems to ensure precise reaction conditions and high yield.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: CV-6209-d5 can undergo oxidation reactions, particularly at the ethyl pyridinium moiety.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Substitution reactions can occur, especially involving the deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically results in the formation of oxides or hydroxides.
Reduction Products: Reduction leads to the formation of reduced derivatives of the original compound.
Substitution Products: Substitution reactions yield various substituted derivatives depending on the reagents used
Scientific Research Applications
CV-6209-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of CV-6209.
Biology: The compound is used to study the role of platelet-activating factor receptor signaling in vitro and in vivo.
Medicine: CV-6209-d5 is utilized in pharmacological studies to understand the effects of platelet-activating factor receptor antagonists.
Mechanism of Action
CV-6209-d5 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the aggregation of platelets induced by the platelet-activating factor. The compound binds to the receptor, blocking the signaling pathways involved in platelet activation and aggregation. This mechanism is crucial in preventing conditions such as hypotension and inflammation induced by the platelet-activating factor .
Comparison with Similar Compounds
CV-3988: Another platelet-activating factor receptor antagonist with a different chemical structure.
ONO-6240: A potent antagonist with similar effects but different molecular targets.
Ginkgolide B: A natural compound with platelet-activating factor antagonistic properties.
Comparison:
Potency: CV-6209-d5 is more potent than CV-3988 and ONO-6240 in inhibiting platelet aggregation.
Structure: The presence of deuterium atoms in CV-6209-d5 enhances its stability and effectiveness compared to non-deuterated analogs.
Biological Activity
The compound identified as [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride is a complex organic molecule with potential applications in pharmacology and biochemistry. Its structure suggests that it may possess unique biological activities due to the presence of various functional groups, including a pyridinium moiety and an octadecyl chain.
Chemical Structure and Properties
The molecular formula of this compound is C34H60N3O6Cl, and it has a molecular weight of approximately 642.3 g/mol. The presence of the octadecyl group indicates potential amphiphilic properties, which could influence its interaction with biological membranes.
The biological activity of this compound may be attributed to its ability to modulate cellular processes through its interactions with lipid membranes and proteins. The octadecyl chain can facilitate membrane penetration, while the pyridinium group may interact with various biological targets, including receptors and enzymes.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing long-chain fatty acids have been shown to disrupt microbial membranes, leading to cell lysis. Preliminary studies on related compounds suggest that this molecule may exhibit similar antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on structurally related compounds to evaluate their safety profiles. The results often reveal that while some derivatives exhibit significant cytotoxicity towards cancer cell lines, others maintain a favorable therapeutic index. Further studies are needed to assess the cytotoxic effects of the specific compound .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against various bacteria | |
Cytotoxicity | Variable effects on cancer cells | |
Membrane Interaction | Potential disruption of lipid bilayers |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of similar compounds, researchers found that those with long hydrophobic chains demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that the octadecyl component in our compound may contribute to its antimicrobial properties.
Case Study 2: Cytotoxicity Assessment
A comparative analysis of cytotoxic effects was performed on several N-acetyl carbamate derivatives. It was observed that certain modifications led to increased selectivity for cancer cells while sparing normal cells. This highlights the potential for developing targeted therapies using derivatives of the compound .
Research Findings
Recent research emphasizes the importance of structure-activity relationships (SAR) in predicting the biological activity of such compounds. The incorporation of hydrophobic chains has been linked to improved membrane interaction and bioavailability. Furthermore, modifications at the nitrogen centers can significantly alter pharmacokinetic properties.
Properties
Molecular Formula |
C34H60ClN3O6 |
---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2; |
InChI Key |
APUCCVGQZPNXIO-TXZBQNLLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=CC=CC=C1CN(C(=O)C)C(=O)OCC(COC(=O)NCCCCCCCCCCCCCCCCCC)OC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.